molecular formula C38H50O2 B14425209 (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} CAS No. 84369-68-6

(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}

Cat. No.: B14425209
CAS No.: 84369-68-6
M. Wt: 538.8 g/mol
InChI Key: LGGHVVLTFFRMMV-UHFFFAOYSA-N
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Description

(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core bonded to two 2,4,6-tri(propan-2-yl)phenyl groups via methanone linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} typically involves the reaction of 1,3-dibromobenzene with 2,4,6-tri(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.

Medicine

In medicine, derivatives of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound is used in the production of advanced materials such as polymers and resins. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R,2’R)-2,2’-[(2-Iodo-1,3-phenylene)bis(oxy)]bis[N-(2,4,6-trimethylphenyl)propanamide]
  • N,N’-(1,3-Phenylene)dimaleimide
  • 1,3-Bis[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol

Uniqueness

(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

CAS No.

84369-68-6

Molecular Formula

C38H50O2

Molecular Weight

538.8 g/mol

IUPAC Name

[3-[2,4,6-tri(propan-2-yl)benzoyl]phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone

InChI

InChI=1S/C38H50O2/c1-21(2)29-17-31(23(5)6)35(32(18-29)24(7)8)37(39)27-14-13-15-28(16-27)38(40)36-33(25(9)10)19-30(22(3)4)20-34(36)26(11)12/h13-26H,1-12H3

InChI Key

LGGHVVLTFFRMMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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